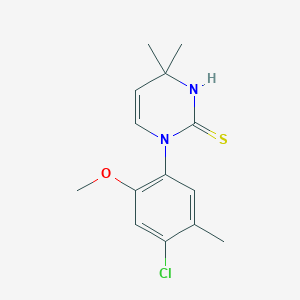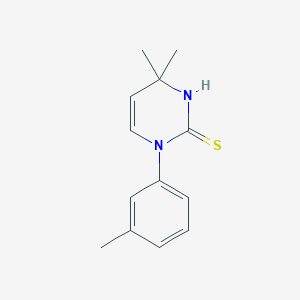
4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol
Descripción general
Descripción
4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Neuroprotective Properties
- Cerebrocrast , a novel derivative of 1,4-dihydropyridine, not specifically 4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyridine-2-thiol, has shown anti-inflammatory effects in a rat paw edema model and inhibited secretion of pro-inflammatory cytokines in THP-1 mononuclear cells, suggesting potential for treating inflammatory and neurodegenerative diseases (Klegeris et al., 2002).
Cardiotonic and Vasodilatory Effects
- Another 1,4-dihydropyridine derivative, YC-93 , demonstrated significant vasodilation effects, particularly in cerebral and coronary vessels, without affecting systemic blood pressure, indicating its potential as a potent vasodilator with low toxicity (Takenaka et al., 1976).
- Novel pyrimidine derivatives synthesized from the 1,4-dihydropyridine scaffold showed promising cardiotonic activities, highlighting the versatility of the DHP backbone in developing cardiovascular drugs (Dorigo et al., 1996).
Antihypertensive Activity
- The development of new 1,4-dihydropyridine derivatives with specific substitutions demonstrated potent and long-lasting antihypertensive activities in animal models, suggesting the importance of structural modifications on the therapeutic effects of DHP compounds (Kanno et al., 1992).
Brain-Specific Delivery Systems
- Dihydropyridine compounds have also been explored as carriers for brain-specific delivery systems, emphasizing the potential of DHP derivatives in enhancing the delivery of therapeutic agents across the blood-brain barrier (Tedjamulia et al., 1985).
Propiedades
IUPAC Name |
6,6-dimethyl-3-(3-methylphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10-5-4-6-11(9-10)15-8-7-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORUKGGDHDXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





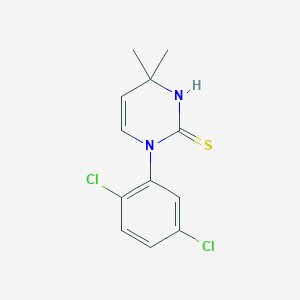

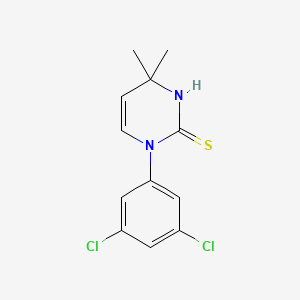
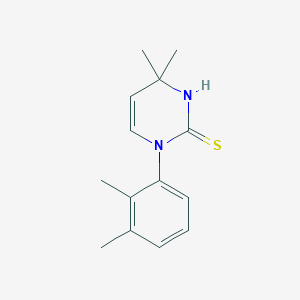
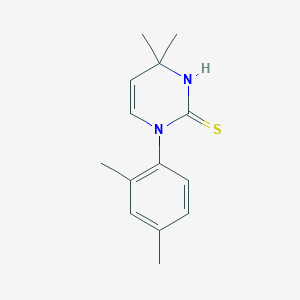
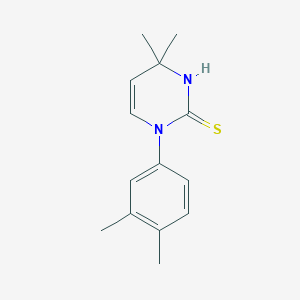
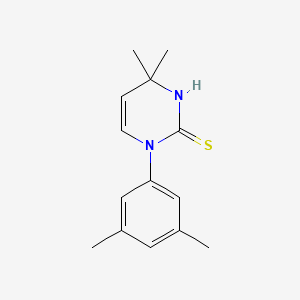
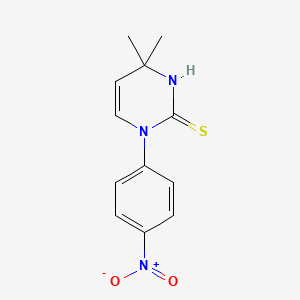
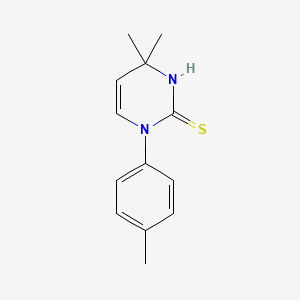
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084398.png)
